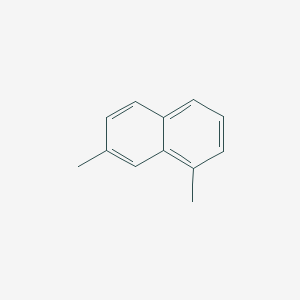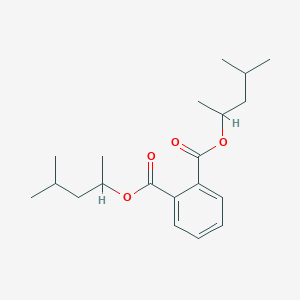
邻苯二甲酸双(4-甲基-2-戊基)酯
描述
Synthesis Analysis
The synthesis of phthalate derivatives generally involves esterification reactions between phthalic anhydride and alcohols. While specific studies on bis(4-methyl-2-pentyl) phthalate are not directly available, similar compounds such as bis(2,4-diphenylbutyl) phthalate have been synthesized from related alcohols, indicating the versatility of phthalate synthesis methods Saido et al., 1984.
Molecular Structure Analysis
Phthalate molecules typically exhibit a phthalate core with two ester groups attached to it. The molecular structure can be analyzed using spectroscopic techniques such as NMR and IR spectroscopy, providing insights into the electronic structure and molecular vibrations. Studies on similar phthalate compounds offer a framework for understanding the structural aspects of bis(4-methyl-2-pentyl) phthalate Kimura et al., 2008.
Chemical Reactions and Properties
Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and photodegradation, which can alter their chemical and physical properties. The reactivity of phthalates like bis(4-methyl-2-pentyl) phthalate can be influenced by the presence of ester groups, which may undergo reactions under environmental conditions or during metabolic processes in biological systems Gilsing et al., 2005.
Physical Properties Analysis
The physical properties of bis(4-methyl-2-pentyl) phthalate, such as melting point, boiling point, solubility, and vapor pressure, are critical for understanding its behavior in various applications and environments. These properties are determined by the molecular structure and can be studied using techniques like thermogravimetric analysis and differential scanning calorimetry Xiong et al., 2010.
Chemical Properties Analysis
The chemical properties of bis(4-methyl-2-pentyl) phthalate, including reactivity, stability, and degradation pathways, are influenced by its molecular structure. Understanding these properties is essential for assessing the environmental impact and health risks associated with phthalate exposure. Research on related phthalates provides insights into potential chemical behavior and interaction with biological systems Gilsing et al., 2002.
科学研究应用
聚氯乙烯(PVC)增塑剂
与邻苯二甲酸双(4-甲基-2-戊基)酯类似的邻苯二甲酸双(2,4-二苯基丁基)酯已被用作 PVC 的耐热增塑剂。与邻苯二甲酸二(2-乙基己基)酯相比,它表现出较差的柔韧性,但与 PVC 具有良好的相容性 (Saido et al., 1984).
环境和健康影响
研究表明,邻苯二甲酸酯暴露,包括邻苯二甲酸双(4-甲基-2-戊基)酯等化合物,与胎盘微小核糖核酸表达、DNA 甲基化和基因组印记的变化有关,这些变化可能因胎儿性别而异 (Strakovsky & Schantz, 2018).
分析方法
已经开发出多种方法来分析不同样品中的邻苯二甲酸酯,例如室内灰尘、食品包装材料和饮料。这些方法对于监测这些化合物在环境和消费品中的存在和浓度至关重要。值得注意的方法包括气相色谱-质谱法和分散固相萃取 (Kubwabo et al., 2013; Tao, 2010; González-Sálamo et al., 2018).
对生殖健康的影响
研究表明,某些邻苯二甲酸酯,包括邻苯二甲酸双(4-甲基-2-戊基)酯,可能会破坏生殖器官的发育并影响生育能力,如鸡胚胎和小鼠卵母细胞的研究中观察到的那样 (Mentor et al., 2020; Lu et al., 2019).
膳食暴露和人类健康
对邻苯二甲酸酯的膳食暴露,包括邻苯二甲酸双(4-甲基-2-戊基)酯,已得到广泛研究。这些化合物通常存在于食品包装材料中,并可能渗入食品中,导致人体接触。研究探讨了这种接触对健康的意义,例如对血压和内分泌干扰的影响 (Zhang et al., 2018; Rudel et al., 2011).
安全和危害
Bis(4-methyl-2-pentyl) phthalate may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of contact with skin or eyes, it is advised to rinse with water and get medical attention if irritation develops and persists .
作用机制
Target of Action
Bis(4-methyl-2-pentyl) phthalate (BMPP) is a type of phthalate ester (PAE), which are primarily used as plasticizers in various commercial and household products . The primary targets of BMPP are the plastic and rubber materials it is added to, with the aim of improving their flexibility and durability .
Mode of Action
BMPP, like other phthalates, works by softening the polymer chains in materials such as PVC (polyvinyl chloride), making them more flexible and durable . It achieves this by embedding itself between the polymer chains, increasing the distance between them and thereby reducing the intermolecular forces. This results in an increase in the material’s flexibility and durability .
Biochemical Pathways
It is known that phthalates in general can have endocrine-disrupting properties, meaning they can interfere with hormonal function and quantity
Pharmacokinetics
It is known that bmpp is a low-volatility liquid that is soluble in organic solvents such as alcohols, ethers, and ketones, and slightly soluble in water . It decomposes at high temperatures, releasing harmful gases . More research is needed to fully understand the pharmacokinetics of BMPP.
Result of Action
The primary result of BMPP’s action is the increased flexibility and durability of the materials it is added to . Due to its potential endocrine-disrupting properties, it may also have effects at the molecular and cellular level
属性
IUPAC Name |
bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXUVUVOTXFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015972 | |
| Record name | Bis(4-methyl-2-pentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methyl-2-pentyl) phthalate | |
CAS RN |
84-63-9 | |
| Record name | Bis(4-Methyl-2-pentyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methyl-2-pentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are commonly used to detect and quantify Bis(4-methyl-2-pentyl) phthalate (BMPP) in various matrices?
A1: Several analytical techniques have been successfully employed for BMPP determination, with a focus on achieving high sensitivity and selectivity. Two prominent methods include:
- Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS): This method offers high sensitivity and selectivity for analyzing complex samples. It has been effectively used to determine BMPP levels in environmental samples like soil [] and food packaging materials [].
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides robust separation and detection capabilities, proving valuable for quantifying BMPP in food items like tilapia [] and milk [].
Q2: What are the typical concentration ranges of BMPP found in environmental and food samples?
A2: BMPP concentrations can vary significantly depending on the sample type and potential contamination sources.
- Soil: In a study of agricultural soils in China [], BMPP concentrations ranged from non-detectable levels to several hundred μg/kg.
- Food Packaging: BMPP was found in various food packaging materials [], with concentrations reaching up to hundreds of mg/L in some cases.
- Tilapia: Studies [] have detected BMPP residues in tilapia samples, highlighting the potential for bioaccumulation of this compound in aquatic organisms.
Q3: What are the main challenges in analyzing BMPP in complex matrices?
A3: The analysis of BMPP in complex matrices like food and environmental samples often presents challenges due to:
Q4: What sample preparation techniques are commonly used for BMPP analysis?
A4: Efficient sample preparation is crucial for accurate and reliable BMPP analysis. Two widely used techniques are:
- Solid-phase extraction (SPE): This method utilizes a solid phase to selectively retain analytes of interest while washing away interfering compounds. It has been successfully employed for BMPP extraction from tilapia [], milk [], and beverages [].
- Liquid-liquid extraction (LLE): This technique involves partitioning analytes between two immiscible liquid phases based on their relative solubilities. It has been used for extracting BMPP from food packaging materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



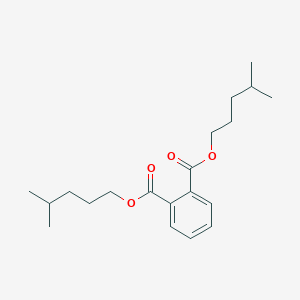

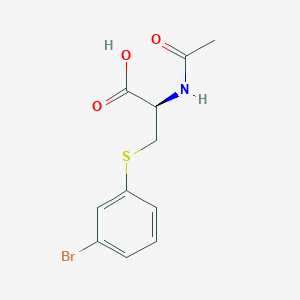
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

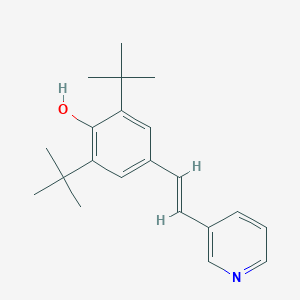


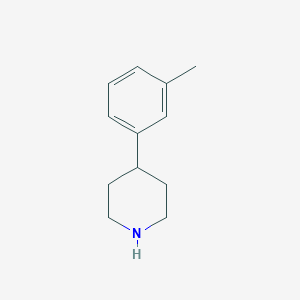

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
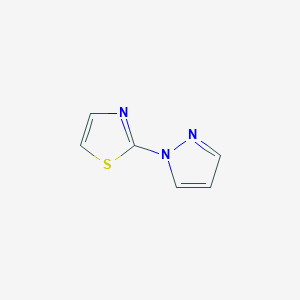
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
